(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman class of compounds, which are characterized by a benzopyran structure. This compound is notable for its methoxy and trifluoromethyl substituents, which can influence its biological activity and chemical properties. The compound's systematic name reflects its structural features, indicating the presence of a methoxy group at the sixth position and a trifluoromethyl group at the seventh position of the chroman ring, along with an amine functional group.
This compound can be classified under organic compounds, specifically as a chroman derivative. Chromans are often studied for their potential pharmacological properties, including anti-inflammatory and anticancer activities. The presence of trifluoromethyl groups in organic compounds is known to enhance lipophilicity and metabolic stability, making (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine a subject of interest in medicinal chemistry.
The synthesis of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves several key steps:
The synthetic route may vary based on the availability of starting materials and desired yields. Techniques such as chromatography are employed for purification, while spectroscopic methods (NMR, MS) are used for characterization.
The molecular structure of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine features:
The molecular formula is , with a molecular weight of approximately 239.20 g/mol. The presence of electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological targets.
(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress.
The mechanism of action for (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is not fully elucidated but is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cellular signaling.
(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has potential applications in various scientific fields:
The stereoselective construction of (R)-chroman-4-amines typically leverages chiral reduction or resolution of chroman-4-one intermediates. A highly efficient route involves:
Table 1: Key Enantioselective Approaches
Starting Material | Key Step | Chiral Auxiliary/Agent | Product (ee) | Yield |
---|---|---|---|---|
6-Methoxy-7-(CF₃)chroman-4-one | CBS reduction | (R)-2-Methyl-CBS-oxazaborolidine | (S)-Alcohol (>90% ee) | 85–92% |
Racemic chroman-4-amine | Salt crystallization | D-Tartaric acid | (R)-Amine (≥98% ee) | 60–75% |
Radical-mediated cyclizations enable direct assembly of trifluoromethylated chroman cores:
These methods achieve excellent regiocontrol due to fluorine’s electronic effects, enabling direct access to 7-trifluoromethyl chroman precursors for amination.
Late-stage functionalization streamlines access to complex analogs:
Table 2: Transition Metal-Catalyzed Functionalization
Reaction Type | Catalyst System | Substrate | Product Regioselectivity | Yield Range |
---|---|---|---|---|
C–H Methoxylation | Pd(OAc)₂/PhI(OAc)₂ | 7-Bromo-6-hydroxychroman | 6-Methoxy-7-bromo | 70–88% |
Cu-Catalyzed -CF₃ Coupling | CuI/1,10-phenanthroline | 7-Bromo-6-methoxychroman-4-one | 6-Methoxy-7-CF₃ chromanone | 65–82% |
Eco-friendly methodologies enhance scalability:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0